Tazanolast

概述

准备方法

合成路线和反应条件

塔扎诺拉斯特的合成涉及3-(1H-四唑-5-基)苯胺 与丁酰氧酰氯 在碱性条件下(如三乙胺 )的反应 . 反应通常在有机溶剂(如二氯甲烷 )中于低温下进行,以确保高产率和纯度 .

工业生产方法

塔扎诺拉斯特的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格控制反应条件,以保持一致性和质量。 最终产品通过重结晶 或色谱 等技术进行纯化,以达到所需的纯度水平 .

化学反应分析

反应类型

塔扎诺拉斯特会发生各种化学反应,包括:

氧化: 塔扎诺拉斯特可以使用氧化剂(如 或 )进行氧化。

还原: 可以使用还原剂(如 或 )进行还原反应。

常用试剂和条件

氧化: 酸性介质中的高锰酸钾。

还原: 甲醇中的硼氢化钠。

取代: 胺或硫醇等亲核试剂,在碱的存在下.

主要产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能生成羧酸 ,而还原可能产生醇 或胺 .

科学研究应用

Pharmacological Properties

Tazanolast (CAS 82989-25-1) is primarily known for its ability to stabilize mast cells, which play a pivotal role in allergic reactions and asthma. The compound inhibits the release of histamine and other inflammatory mediators from these cells, making it a candidate for treating various allergic conditions.

Asthma Management

This compound has been investigated for its efficacy in managing asthma symptoms. Studies have shown that it can significantly reduce airway hyperresponsiveness induced by ozone exposure in animal models . This suggests its potential as a therapeutic agent for patients with asthma, particularly those who experience exacerbations due to environmental triggers.

Allergic Conditions

The compound is being explored for its effectiveness in treating various allergic conditions, including:

- Allergic rhinitis

- Atopic dermatitis

- Anaphylaxis

Clinical trials are ongoing to assess its safety and efficacy in human subjects suffering from these conditions.

Research Applications

This compound serves as a valuable tool in scientific research, particularly in studies focused on immunology and pharmacology. Its applications include:

Laboratory Studies

- Mast Cell Function : Researchers utilize this compound to study mast cell behavior and the mechanisms underlying allergic reactions .

- Signal Transduction Pathways : The compound aids in elucidating the pathways involved in histamine release and cellular signaling in mast cells.

Drug Development

This compound is being evaluated as a lead compound for developing new anti-allergic medications. Its stability and effectiveness make it a candidate for formulation into new drug delivery systems .

Comparative Data Table

| Application Area | Description | Current Status |

|---|---|---|

| Asthma Management | Reduces airway hyperresponsiveness | Clinical trials ongoing |

| Allergic Conditions | Potential treatment for rhinitis and dermatitis | Under investigation |

| Laboratory Research | Studies on mast cell function and signal pathways | Actively researched |

| Drug Development | Lead compound for new anti-allergic drugs | In formulation stages |

Case Study: Ozone-Induced Airway Hyperresponsiveness

In a controlled study involving guinea pigs, this compound was administered prior to exposure to ozone. Results indicated a significant reduction in airway hyperresponsiveness compared to control groups, highlighting its potential utility in clinical settings for asthma management .

Case Study: Histamine Release Inhibition

A laboratory study demonstrated that this compound effectively inhibited histamine release from rat peritoneal mast cells induced by compound 48/80. This study provided insights into the compound's mechanism of action at the cellular level .

作用机制

塔扎诺拉斯特通过稳定肥大细胞并阻止其脱颗粒来发挥作用。 这种作用抑制了组胺和其他炎症介质的释放,从而减少过敏和炎症反应 . 分子靶标包括蛋白激酶C 和肌醇三磷酸 ,它们参与导致肥大细胞脱颗粒的信号通路 .

相似化合物的比较

类似化合物

色甘酸钠: 另一种用于治疗哮喘和过敏性疾病的肥大细胞稳定剂。

奈多克罗米钠: 与色甘酸钠类似,用于其抗炎特性.

独特性

塔扎诺拉斯特在对肥大细胞的选择性作用方面是独一无二的,它对组胺和白三烯诱导的收缩没有拮抗作用 . 这使其成为一种有价值的化合物,可用于具有针对性的治疗应用,与其他肥大细胞稳定剂相比,它可能具有更少的副作用 .

生物活性

Tazanolast is a compound primarily recognized for its antiallergic properties and has been investigated for its biological activity in various contexts, particularly in relation to its effects on histamine release and other inflammatory mediators. This article synthesizes findings from diverse studies, providing a comprehensive overview of the biological activity of this compound.

This compound functions as an antiallergic agent, inhibiting the release of histamine from mast cells. Histamine is a key mediator in allergic reactions, and its release can lead to symptoms such as itching, swelling, and redness. A study demonstrated that this compound, along with other antiallergic drugs, was assessed for its ability to prevent histamine release induced by potassium superoxide (KO2) and compound 48/80 in rat peritoneal mast cells. The results indicated that this compound had no significant effect on histamine release compared to other tested agents .

Comparative Efficacy

To better understand the efficacy of this compound relative to other compounds, the following table summarizes the findings from studies assessing various antiallergic drugs:

| Compound | Effect on Histamine Release | Mechanism |

|---|---|---|

| This compound | No effect | Inhibitory action not observed |

| Azelastine | Prevents release | Membrane-stabilizing action |

| Astemizole | Prevents release | Membrane-stabilizing action |

| Ketotifen | Prevents release | Membrane-stabilizing action |

| Ibudilast | No effect | Inhibitory action not observed |

This table highlights that while this compound does not exhibit significant inhibitory effects on histamine release, other compounds like Azelastine and Astemizole show considerable efficacy through their membrane-stabilizing actions .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound indicates that it is rapidly absorbed and has a moderate half-life. This characteristic is crucial for its potential use in managing acute allergic reactions. However, safety data suggest that while it is generally well-tolerated, the absence of significant efficacy in some contexts may limit its therapeutic use .

属性

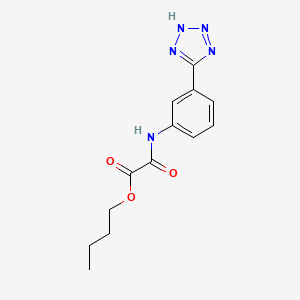

IUPAC Name |

butyl 2-oxo-2-[3-(2H-tetrazol-5-yl)anilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O3/c1-2-3-7-21-13(20)12(19)14-10-6-4-5-9(8-10)11-15-17-18-16-11/h4-6,8H,2-3,7H2,1H3,(H,14,19)(H,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTARQNQIVVBRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(=O)NC1=CC=CC(=C1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048626 | |

| Record name | Tazanolast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82989-25-1 | |

| Record name | Butyl 2-oxo-2-[[3-(2H-tetrazol-5-yl)phenyl]amino]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82989-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tazanolast [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082989251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tazanolast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAZANOLAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0248823H1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Tazanolast?

A: this compound is classified as a mast cell stabilizer. While the exact mechanism is not fully elucidated, research suggests that it primarily acts by preventing mast cell degranulation. [] This means it inhibits the release of inflammatory mediators like histamine and leukotrienes, which are key players in allergic responses. []

Q2: Does this compound influence the cellular composition of bronchoalveolar lavage (BAL) fluid?

A: Interestingly, research indicates that this compound administration does not significantly alter the distribution of cell populations within the BAL fluid, at least not at the 2-hour mark post-ozone exposure. [] This finding suggests that its protective effect against airway hyperresponsiveness might be independent of changes in BAL cellularity during this timeframe.

Q3: Can this compound mitigate airway hyperresponsiveness triggered by platelet-activating factor (PAF)?

A: Yes, studies show that this compound demonstrates a dose-dependent inhibitory effect on PAF-induced airway hyperresponsiveness in guinea pigs. [] This effect was significant at a dose of 300 mg/kg. [] This observation further supports the role of this compound in modulating airway reactivity in response to inflammatory stimuli.

Q4: How does the metabolite WP-871 contribute to the anti-allergic effects of this compound?

A: WP-871, a primary active metabolite of this compound, exhibits a multi-faceted approach to inhibiting histamine release from mast cells. [] It disrupts multiple stages in the histamine release pathway: it hampers compound 48/80-induced calcium influx, inhibits protein kinase C translocation, and reduces inositol trisphosphate production. [] Notably, it does not directly inhibit phospholipase C or influence cAMP levels. []

Q5: What structural features of this compound are essential for its anti-allergic activity?

A: Research comparing this compound with its metabolites reveals that the oxanilic acid moiety plays a crucial role in its anti-allergic properties. [] This conclusion stems from observing that the metabolite MTCC, which retains the oxanilic acid group, exhibits comparable potency to this compound in inhibiting PCA reactions and mediator release. [] In contrast, metabolites lacking this group display significantly weaker effects. []

Q6: Does the butyl ester group in this compound impact its pharmacokinetic profile?

A: The presence of the butyl ester group appears to be essential for the efficient absorption of this compound from the gastrointestinal tract. [] This observation is based on the finding that the metabolite MTCC, although pharmacologically active, requires approximately six times higher oral dose compared to this compound to achieve similar efficacy in vivo. [] This suggests that the butyl ester moiety facilitates absorption, contributing to the overall bioavailability of the parent drug.

Q7: Are there any insights into the pharmacokinetics of this compound in humans?

A: Studies on the pharmacokinetics of this compound capsules in humans, following a single oral dose of 75mg, reveal a half-life (t1/2) of 1.8 ± 0.6 hours for its active metabolite. [] Additionally, the urinary excretion of the active metabolite was found to be 48.0 ± 10.6%. []

Q8: What analytical techniques are commonly employed for quantifying this compound and its metabolites?

A: High-performance liquid chromatography (HPLC) coupled with UV detection emerges as a prominent method for determining the concentration of this compound and its active metabolite in biological samples. [, , ] This technique offers the advantages of high sensitivity, specificity, and reproducibility, making it well-suited for pharmacokinetic studies and therapeutic drug monitoring.

Q9: Has this compound been investigated for potential effects on cell proliferation, particularly in tumor cell lines?

A: Interestingly, in vitro studies using an estrogen-sensitive mouse Leydig cell line (B-1F cells) have shown that this compound, along with other anti-allergic drugs, can stimulate cell proliferation to varying degrees. [] While this observation raises the question of whether chronic administration of this compound might influence tumor cell growth in vivo, it is crucial to emphasize that in vitro findings do not directly translate to clinical outcomes. [] Further research is necessary to explore this aspect thoroughly.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。